molecular formula C11H13N3 B1428094 1-(pyrrolidin-3-yl)-1H-1,3-benzodiazole CAS No. 1249145-08-1

1-(pyrrolidin-3-yl)-1H-1,3-benzodiazole

Cat. No.: B1428094
CAS No.: 1249145-08-1
M. Wt: 187.24 g/mol
InChI Key: MAECDRNAUKPMLA-UHFFFAOYSA-N
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Description

1-(Pyrrolidin-3-yl)-1H-1,3-benzodiazole is a heterocyclic compound that features both a pyrrolidine ring and a benzodiazole moiety. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery. The combination of these two rings provides a unique scaffold that can interact with various biological targets, making it a versatile molecule for research and development.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(pyrrolidin-3-yl)-1H-1,3-benzodiazole typically involves the construction of the pyrrolidine ring followed by its attachment to the benzodiazole moiety. One common method includes the cyclization of appropriate precursors under specific conditions. For instance, the reaction of a substituted benzodiazole with a pyrrolidine derivative can be catalyzed by acids or bases to form the desired compound .

Industrial Production Methods: Industrial production of this compound may involve optimizing the synthetic route for scalability and cost-effectiveness. This could include the use of continuous flow reactors to enhance reaction efficiency and yield. Additionally, the purification process might involve crystallization or chromatography techniques to ensure the compound’s purity.

Chemical Reactions Analysis

Types of Reactions: 1-(Pyrrolidin-3-yl)-1H-1,3-benzodiazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce oxygen-containing functional groups.

    Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst to reduce any double bonds or nitro groups.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Halogenated benzodiazole derivatives with nucleophiles like amines or thiols.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the benzodiazole ring .

Scientific Research Applications

1-(Pyrrolidin-3-yl)-1H-1,3-benzodiazole has several applications in scientific research, including:

Comparison with Similar Compounds

    Pyrrolidine: A simpler structure with only the pyrrolidine ring, lacking the benzodiazole moiety.

    Benzodiazole: Contains only the benzodiazole ring without the pyrrolidine component.

    Pyrrolidin-2-one: Another heterocyclic compound with a pyrrolidine ring fused to a lactam.

Uniqueness: 1-(Pyrrolidin-3-yl)-1H-1,3-benzodiazole is unique due to the combination of the pyrrolidine and benzodiazole rings, which provides a distinct three-dimensional structure and electronic properties. This uniqueness allows it to interact with a broader range of biological targets compared to its simpler counterparts .

Properties

IUPAC Name

1-pyrrolidin-3-ylbenzimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N3/c1-2-4-11-10(3-1)13-8-14(11)9-5-6-12-7-9/h1-4,8-9,12H,5-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MAECDRNAUKPMLA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC1N2C=NC3=CC=CC=C32
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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